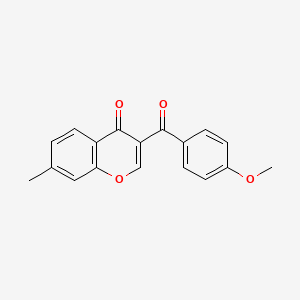

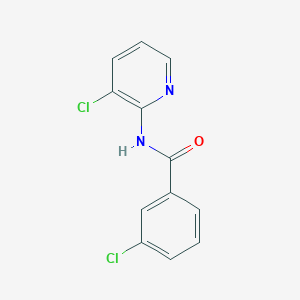

![molecular formula C15H19N3O2 B5809942 1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5809942.png)

1-methyl-3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-benzimidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of the piperidine framework through reactions like Dieckmann cyclization, followed by condensation processes to introduce the benzimidazole moiety. For example, a synthetic approach described for similar compounds involves constructing the piperidine framework and then attaching the benzimidazole substituent, showcasing the typical pathways utilized in these syntheses (De Risi et al., 2001).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by a fusion of the benzene ring and the imidazole ring, with various substituents influencing the compound's properties. Crystallographic studies provide detailed insights into the conformation, bonding, and overall geometry of these molecules. For instance, structural analyses have been performed to understand the role of hydrogen bonds in the molecular packing of similar compounds in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

Benzimidazole compounds participate in various chemical reactions, reflecting their reactivity and interaction with different chemical agents. For example, reactions involving Ethyl 1-methyl-2-benzimidazolecarboxylate 3-oxide have demonstrated the compound's reactivity towards different reagents, leading to the formation of diverse products which highlight the chemical versatility of the benzimidazole core (Takahashi & Kanō, 1968).

Future Directions

The future directions in the research of such compounds could involve further exploration of their synthesis, characterization, and potential pharmacological applications. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are key synthetic fragments for designing drugs .

Mode of Action

It’s worth noting that piperidine derivatives have been reported to serve as key intermediates for the assembly and preparation of several heterocycles, such as antiviral, antiparasitic, or antitumor agents .

Biochemical Pathways

It’s known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Therefore, they likely interact with multiple biochemical pathways.

Pharmacokinetics

It’s known that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that the compound likely has favorable pharmacokinetic properties.

Result of Action

The compound has shown high cytotoxic potential against five leukemia cell lines (K562, HL60, U937, U266, and Jurkat cell lines) . This suggests that the compound may have potential as an anticancer agent.

Action Environment

It’s known that the synthesis of piperidine derivatives, which this compound is a part of, has long been widespread . This suggests that the compound is likely stable under a variety of conditions.

properties

IUPAC Name |

1-methyl-3-(2-oxo-2-piperidin-1-ylethyl)benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-16-12-7-3-4-8-13(12)18(15(16)20)11-14(19)17-9-5-2-6-10-17/h3-4,7-8H,2,5-6,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGLPOTYGJUQXDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C1=O)CC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

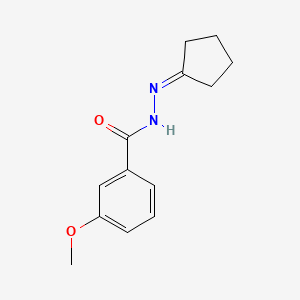

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)

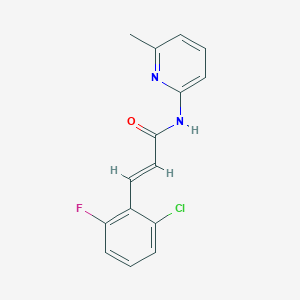

![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)

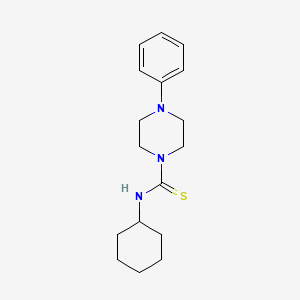

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)

![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)

![2-[(5-chloro-1,3-benzoxazol-2-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5809932.png)

![2-bromo-4-{[(3-fluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B5809940.png)

![3-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5809950.png)

![methyl 3-{[(3-methylbutyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5809959.png)